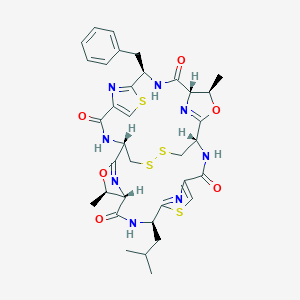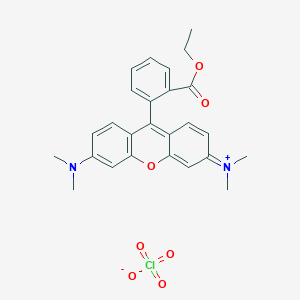
Ulithiacyclamide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ulithiacyclamide B is a natural product that has been isolated from the marine sponge Ulithiacyclamide. It is a cyclic peptide that contains a unique amino acid, 3-amino-2,4-dimethylpentanoic acid (Admpa), which is not found in other naturally occurring peptides. Ulithiacyclamide B has attracted attention due to its potential pharmacological properties, including anticancer and antibiotic activities.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties and Total Synthesis
Ulithiacyclamide B, a cyclic peptide from marine tunicates, has been extensively studied for its cytotoxic properties. A significant research effort has been dedicated to its total synthesis due to its potent cytotoxicity. The compound has been synthesized using techniques like diphenyl phosphorazidate (DPPA) and diethyl phosphorocyanidate (DEPC), highlighting its potential in drug development for cancer treatment (Kato, Hamada, & Shioiri, 1986).
Antitumor Activity
Ulithiacyclamide B demonstrates notable antitumor activity. It was isolated from Lissoclinum patella and identified as the major cytotoxic metabolite. Its structure, determined through spectroscopic analysis and chemical degradation, suggests a strong potential for antitumor applications. Specifically, it exhibits an IC50 of 17 ng/ml against the KB cell line, although it does not show selective cytotoxicity against solid tumor cells (Williams, Moore, & Paul, 1989).
Role in Marine Symbiosis and Potential in Ovarian Cancer Treatment
Recent research has explored the chemistry and biosynthetic potential of ascidian-associated symbionts, including the production of ulithiacyclamide B. The compound's high binding affinity to estrogen receptor beta (ER-β) protein, which is expressed abnormally in ovarian cancer cells, is of particular interest. This research may pave the way for sustainable production of cyclic peptides like ulithiacyclamide B, which could be useful in ovarian cancer treatment (Rumengan et al., 2021).
Modulation of Multidrug Resistance
Studies have also shown that ulithiacyclamide B and related cyclic peptides exhibit in vitro modulation of multidrug resistance in cancer cells. This suggests potential applications in overcoming drug resistance in cancer therapies, making it a valuable compound for further investigation (Fu et al., 1998).
Eigenschaften
CAS-Nummer |
122759-67-5 |
|---|---|
Produktname |
Ulithiacyclamide B |
Molekularformel |
C35H40N8O6S4 |
Molekulargewicht |
797 g/mol |
IUPAC-Name |
(1S,4R,5S,8R,15S,18R,19S,22R)-8-benzyl-4,18-dimethyl-22-(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone |
InChI |
InChI=1S/C35H40N8O6S4/c1-16(2)10-20-34-40-22(12-50-34)28(44)38-25-15-53-52-14-24(32-42-26(17(3)48-32)30(46)36-20)39-29(45)23-13-51-35(41-23)21(11-19-8-6-5-7-9-19)37-31(47)27-18(4)49-33(25)43-27/h5-9,12-13,16-18,20-21,24-27H,10-11,14-15H2,1-4H3,(H,36,46)(H,37,47)(H,38,44)(H,39,45)/t17-,18-,20-,21-,24-,25-,26+,27+/m1/s1 |
InChI-Schlüssel |
ALXRBWFBPYGRNS-CIQZLZIBSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H]4CSSC[C@H](C(=N2)O1)NC(=O)C5=CSC(=N5)[C@H](NC(=O)[C@@H]6[C@H](OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
Kanonische SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC7=CC=CC=C7 |
Synonyme |
ulithiacyclamide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)


![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)



